N-[(2,6-dimethylphenyl)methyl]aniline
Description
N-[(2,6-Dimethylphenyl)methyl]aniline is a tertiary amine derivative of aniline, featuring a benzyl group substituted with 2,6-dimethylphenyl at the nitrogen atom. Its structure combines the aromaticity of aniline with steric and electronic effects imparted by the ortho-methyl groups on the benzyl substituent.
Properties
IUPAC Name |
N-[(2,6-dimethylphenyl)methyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N/c1-12-7-6-8-13(2)15(12)11-16-14-9-4-3-5-10-14/h3-10,16H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJOXWRVSWUDUBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)CNC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Analogues
(a) N,N-Dimethyl-2,6-dimethylaniline (CAS 769-06-2)
- Structure: Features a dimethylamino group attached to a 2,6-dimethylphenyl ring.
- Key Differences : The absence of a benzyl linker distinguishes it from the target compound, leading to reduced steric bulk and altered electronic properties.
- Applications : Likely used as a ligand or intermediate in coordination chemistry due to its electron-rich aromatic system .
(b) N-(2,6-Diethylphenyl)aniline Derivatives
- Example: 2-[(2,6-Diethylphenyl)iminomethyl]-N-(2-methoxyphenyl)aniline (Acta Cryst. E, 2009).
(c) Pesticide Derivatives: Metalaxyl and Benalaxyl
- Metalaxyl (CAS 57837-19-1) : Contains an N-(2,6-dimethylphenyl) group coupled to a methoxyacetyl-alanine moiety.
- Key Differences : The alanine ester backbone introduces chiral centers and hydrogen-bonding capacity, critical for antifungal activity .
(d) 1-Pyrrolidineacetamide,N-(2,6-dimethylphenyl) (CAS 2210-77-7)
- Structure : Substitutes the benzyl group with a pyrrolidineacetamide chain.
Physicochemical Properties
Reactivity and Electronic Effects
- Steric Effects : The 2,6-dimethyl substitution in this compound creates significant steric hindrance, slowing electrophilic aromatic substitution compared to less hindered analogs like N-methylaniline .
- Electronic Effects: Methyl groups act as electron donors, increasing electron density on the aromatic ring. This enhances stability against oxidation but may reduce reactivity in nucleophilic reactions .
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